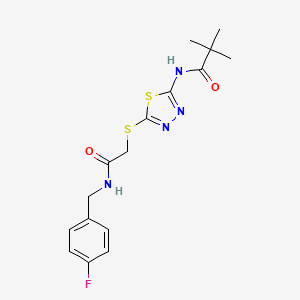
Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Synonyms : 3-amino-2-thiophenecarboxylic acid methyl ester, methyl 3-amino-2-thiophene carboxylate, and others .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 3-aminothiophene-2-carboxylate (the parent compound) with 2-bromoethanol . The bromoethoxy group is introduced at the 3-position of the thiophene ring. The reaction proceeds through nucleophilic substitution, resulting in the formation of Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate .
Molecular Structure Analysis
The molecular structure of Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate consists of a thiophene ring with a bromoethoxy group attached at the 3-position. The ester functionality is also present, contributing to its reactivity and solubility properties .
Chemical Reactions Analysis
- Complex Formation with Indium (In3+) :
- Detection of Lead (Pb2+) :
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Biologically Active Compounds
Thiophene derivatives, such as Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate, are increasingly being studied for their potential as biologically active compounds. They are essential for medicinal chemists to develop advanced compounds with a variety of biological effects . These compounds have shown promise in the synthesis of molecules with pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Corrosion Inhibitors
In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . Their ability to form protective layers on metal surfaces makes them valuable in extending the life of metal components in various industrial applications.
Organic Semiconductors
The thiophene ring system is significant in the advancement of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.
Optical Chemosensors
Heterocyclic aldehydes based on thiophene structures, like Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate, have been reported as ion optical chemosensors . These compounds can detect and quantify ions and molecules with environmental and medicinal relevance, indicating their potential in environmental monitoring and medical diagnostics.
Synthesis of Anesthetic Agents
Thiophene derivatives are used in the synthesis of anesthetic agents. For instance, articaine, a dental anesthetic used in Europe, has a thiophene framework and acts as a voltage-gated sodium channel blocker .
Development of Insecticides
Thiophene compounds also play a role in the development of insecticides . Their ability to act as metal complexing agents can be harnessed to create effective pest control solutions that are less harmful to the environment.
Mechanism of Action
The response mechanism to In3+ involves PET and ICT processes. The complexation constant for the In3+ complex is 8.24 × 109 M2 .
Safety and Hazards
properties
IUPAC Name |
methyl 3-(2-bromoethoxy)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c1-11-8(10)7-6(2-5-13-7)12-4-3-9/h2,5H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTOWSMTQSQFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2862707.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2862711.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2862714.png)
![6-Methoxy-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2862715.png)
![(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2862716.png)
![3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether](/img/structure/B2862717.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2862721.png)
![Cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2862723.png)


![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)
